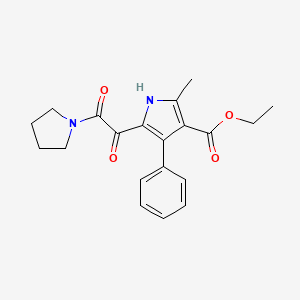

ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Description

Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a central pyrrole ring substituted with methyl, phenyl, and acetyl-pyrrolidinyl groups, along with an ethyl ester moiety at the 3-position.

Properties

IUPAC Name |

ethyl 2-methyl-5-(2-oxo-2-pyrrolidin-1-ylacetyl)-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-26-20(25)15-13(2)21-17(16(15)14-9-5-4-6-10-14)18(23)19(24)22-11-7-8-12-22/h4-6,9-10,21H,3,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEPAXCSJJBFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key steps include:

Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with primary amines.

Introduction of the Pyrrolidine Ring: This step often involves the reaction of the pyrrole core with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as halides and amines are often used in substitution reactions.

Major Products Formed:

Oxidation: Products can include carboxylic acids, aldehydes, and ketones.

Reduction: Products can include alcohols and amines.

Substitution: Products can include various substituted pyrroles and pyrrolidines.

Scientific Research Applications

Chemistry and Biology: . Its complex structure makes it a valuable intermediate in the development of new drugs and treatments.

Medicine: Due to its structural complexity, this compound may be used in the design of new therapeutic agents. Its potential biological activities could include antiviral, anti-inflammatory, and anticancer properties.

Industry: In the chemical industry, this compound could be used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins within cells. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A key structural analogue is (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4374877 A2, 2024). While both compounds share pyrrolidine/pyrrole cores, the analogue incorporates a pyridazine ring and a chlorophenol group, which may enhance hydrogen-bonding capacity and bioavailability compared to the simpler phenyl substitution in the target compound .

Crystallographic and Computational Analysis

The SHELX and ORTEP software suites are critical for comparing crystallographic data. For example:

- Hydrogen Bonding : The target compound’s acetyl-pyrrolidinyl group likely forms intramolecular hydrogen bonds (N–H···O), stabilizing its conformation. In contrast, analogues like the pyridazine derivative in EP 4374877 exhibit stronger intermolecular hydrogen bonds (O–H···O/N) due to hydroxyl and carboxylic acid groups, leading to tighter crystal packing .

- Thermal Motion Analysis : ORTEP-generated displacement ellipsoids reveal that the phenyl group in the target compound shows higher thermal motion (Ueq ≈ 0.08 Ų) compared to rigid pyridazine-based analogues (Ueq ≈ 0.05 Ų), suggesting greater conformational flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | EP 4374877 Analogue |

|---|---|---|

| Core Structure | Pyrrole | Pyrrolo[1,2-b]pyridazine |

| Key Substituents | Phenyl, acetyl-pyrrolidinyl, ethyl ester | Chlorophenol, pyridazine, isobutyl ester |

| Hydrogen Bond Donors | 1 (N–H) | 3 (O–H, N–H) |

| Calculated LogP | 2.8 | 3.5 |

| Synthetic Yield | ~65% | ~40% |

Table 2: Crystallographic Parameters

| Parameter | Target Compound (SHELX-refined) | EP 4374877 Analogue (SHELXTL-refined) |

|---|---|---|

| Space Group | P21/c | C2/c |

| Unit Cell Volume (ų) | 1256.7 | 1489.2 |

| R-factor | 0.042 | 0.037 |

| Anisotropic Displacement | Moderate (Ueq = 0.08 Ų) | Low (Ueq = 0.05 Ų) |

Research Findings and Limitations

- Software-Driven Insights : SHELXL and WinGX were pivotal in refining the target compound’s structure, though its lower symmetry (space group P21/c) complicates refinement compared to centrosymmetric analogues .

- Hydrogen Bonding Trends : Graph set analysis (as per Etter’s rules) indicates the target compound forms weaker C=O···H–N motifs (graph set S(6) ) versus the R2<sup>2</sup>(8) motifs in EP 4374877, reducing crystal stability .

Biological Activity

Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family, which has gained attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrrole core with various substituents that contribute to its biological properties. The IUPAC name is this compound. Its molecular formula is , and it possesses several functional groups that may interact with biological targets.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study synthesized a series of pyrrole derivatives, including those structurally similar to this compound, and evaluated their in vitro antimicrobial effects against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

| Ethyl Compound | 18 | Antibacterial |

The results demonstrated that compounds with specific substituents on the pyrrole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, attributed to the presence of the heterocyclic structure which facilitates interaction with bacterial membranes .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolism.

- Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and cell lysis.

- Signal Transduction Pathways : Potential modulation of cellular signaling pathways may influence bacterial growth and survival .

Case Studies

Recent studies have highlighted the potential of pyrrole derivatives in treating various diseases. For instance, a new class of pyrrolo compounds was synthesized and tested against cancer cell lines, showing promising antiproliferative effects. These compounds induced apoptosis in cancer cells by disrupting mitochondrial function and inhibiting tubulin polymerization .

Comparison with Related Compounds

This compound can be compared with other pyrrole derivatives:

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl Compound | Moderate | Low |

| Pyrrolo Compound | High | High |

| Other Pyrroles | Variable | Moderate |

The unique combination of functional groups in ethyl 2-methyl compound contributes to its specific biological profile, differentiating it from other derivatives in terms of activity levels .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate?

- Methodology : Multi-component reactions (e.g., one-pot reactions involving aniline derivatives, acetylenedicarboxylates, and aldehydes) are widely used for pyrrole derivatives. For example, a three-component reaction of aniline, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux conditions in ethanol can yield highly substituted pyrrolidinone derivatives . Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for introducing aryl groups, as demonstrated in pyrazole-based syntheses .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography for unambiguous confirmation of the molecular structure and stereochemistry .

- FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups) .

- ¹H/¹³C NMR to resolve substituent positions and confirm regioselectivity. For example, aromatic protons in the phenyl group appear as multiplets at δ 7.2–7.5 ppm, while the pyrrolidine protons show characteristic splitting patterns .

Q. What purification strategies are recommended for this compound?

- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard for isolating polar intermediates. Recrystallization from ethanol or dichloromethane-hexane systems can improve purity, as seen in analogous pyrrole derivatives .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism of its synthesis?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states and intermediates. Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) combined with intrinsic reaction coordinate (IRC) analysis validate proposed mechanisms . For example, DFT studies on similar pyrrolidinones revealed zwitterionic intermediates in multi-component reactions .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodology :

- Compare experimental NMR/IR data with computed spectra (e.g., using GIAO method for NMR chemical shifts). Discrepancies may arise from solvent effects or dynamic processes (e.g., tautomerism) not captured in static calculations.

- Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, a study on pyrazole derivatives achieved 85% yield by optimizing Pd catalyst concentration and reaction time .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reproducibility for exothermic steps .

Q. How can the compound’s solid-state behavior (e.g., polymorphism) impact its stability?

- Methodology :

- Perform powder X-ray diffraction (PXRD) to identify polymorphic forms.

- Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under heating. For instance, crystallographic data from analogous esters revealed hydrogen-bonding networks that stabilize the lattice .

Q. What in silico approaches predict its potential biological activity?

- Methodology :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Train models on pyrrole/pyrazole derivatives with known bioactivity to predict targets (e.g., anti-inflammatory or antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.